![molecular formula C10H7NO2S B1422161 6-(Thiophen-3-YL)nicotinic acid CAS No. 877674-90-3](/img/structure/B1422161.png)
6-(Thiophen-3-YL)nicotinic acid
Overview
Description
6-(Thiophen-3-YL)nicotinic acid is a heterocyclic organic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 . It is a unique compound that has gained significant attention from researchers and professionals in various scientific fields .
Molecular Structure Analysis
The molecular structure of 6-(Thiophen-3-YL)nicotinic acid consists of a thiophene ring attached to a nicotinic acid molecule . The InChI code for this compound is 1S/C10H8NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6,14H,(H,12,13) .Scientific Research Applications
Vasorelaxation and Antioxidation Properties
6-(Thiophen-3-YL)nicotinic acid derivatives exhibit potential in vasorelaxation and antioxidation. Thionicotinic acid analogs, including 6-(Thiophen-3-YL)nicotinic acid, have been found to cause maximal vasorelaxation in a dose-dependent manner, though their effects are less potent than acetylcholine-induced nitric oxide vasorelaxation. These compounds also show antioxidant properties in DPPH and superoxide dismutase assays, with significant implications for their potential as therapeutic agents (Prachayasittikul et al., 2010).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, related to 6-(Thiophen-3-YL)nicotinic acid, have been designed and synthesized, displaying impressive fungicidal activities. These compounds show effectiveness against cucumber downy mildew, surpassing commercial fungicides like diflumetorim and flumorph. This highlights their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Receptor Interaction and Anti-Lipolytic Effect
Nicotinic acid, including its derivatives like 6-(Thiophen-3-YL)nicotinic acid, interacts with G-protein-coupled receptors such as PUMA-G and HM74, influencing lipid metabolism. These receptors are implicated in the anti-lipolytic effects of nicotinic acid, reducing free fatty acid and triglyceride plasma levels (Tunaru et al., 2003).
Carbonic Anhydrase Inhibition
6-Substituted nicotinic acid analogues, including 6-(Thiophen-3-YL)nicotinic acid, have been identified as potent inhibitors of carbonic anhydrase III (CAIII), an enzyme associated with dyslipidemia and cancer progression. The inhibition by these analogues could be therapeutically significant for managing these conditions (Mohammad et al., 2017).
Biochemical and Pharmaceutical Analysis
Studies have explored the biochemical properties of nicotinic acid and its derivatives, including 6-(Thiophen-3-YL)nicotinic acid, through various methods like spectroscopy, molecular docking, and theoretical calculations. These analyses aid in understanding the drug's interaction with lipoproteins, determining binding affinities, and examining its electronic structure, which are crucial for its pharmaceutical applications (Bardak, 2017).
properties
IUPAC Name |
6-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKJCFGWINKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686906 | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-3-YL)nicotinic acid | |
CAS RN |
877674-90-3 | |
Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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